4,5-Difluoro-2-(methyl)thiophenol
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Description
Synthesis Analysis
Thiophene derivatives, such as 4,5-Difluoro-2-(methyl)thiophenol, have been synthesized using various methods. For instance, Southern and co-workers utilized 1,4-dithiane-2,5-diol for 3-nitro-2-substituted thiophenes . In a similar route, Wang developed cycloaddition of 1,4-dithiane-2,5-diol with several ynals in one step that produced 2-substituted thiophene 3-carbaldehyde .Molecular Structure Analysis
X-ray analysis revealed that a synthesized compound similar to this compound has a monoclinic lattice, space group P21/n, and a volume of 1177.3 Å. Its unit cell consists of four molecules . DFT studies revealed a relatively stable structure, open positions for the molecular interactions, and a crystalline lattice stabilized by hydrogen bonds .Safety and Hazards
Future Directions
Thiophene derivatives, including 4,5-Difluoro-2-(methyl)thiophenol, continue to show promise for new drug investigations . Researchers are exploring new approaches for the synthesis of thiophene derivatives, which have revealed an array of pharmacological and biological effects . These compounds have shown important antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties .
Properties
IUPAC Name |
4,5-difluoro-2-methylbenzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2S/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJYWZKCVNCZON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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